molecular formula C23H18N2O2 B3498265 3-(benzyloxy)-N-(quinolin-8-yl)benzamide

3-(benzyloxy)-N-(quinolin-8-yl)benzamide

Cat. No.: B3498265
M. Wt: 354.4 g/mol
InChI Key: ZBPAXVRCYRSSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-(quinolin-8-yl)benzamide is an organic compound that features a benzamide core substituted with a benzyloxy group and a quinolin-8-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(quinolin-8-yl)benzamide typically involves the following steps:

    Formation of Benzyloxybenzamide: This can be achieved by reacting benzyloxybenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of Quinolin-8-yl Group: The quinolin-8-yl group can be introduced through a nucleophilic substitution reaction, where quinolin-8-amine reacts with the benzyloxybenzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave reactors for efficient carbonylation reactions, as demonstrated in similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can yield aniline derivatives.

Mechanism of Action

The mechanism by which 3-(benzyloxy)-N-(quinolin-8-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may activate stress response pathways and induce autophagy in cancer cells by increasing the expression of genes such as HSPA5, DDIT3, TRIB3, and ATF3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzyloxy)-N-(quinolin-8-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

3-phenylmethoxy-N-quinolin-8-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-23(25-21-13-5-9-18-11-6-14-24-22(18)21)19-10-4-12-20(15-19)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPAXVRCYRSSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzyloxy)-N-(quinolin-8-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(benzyloxy)-N-(quinolin-8-yl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(benzyloxy)-N-(quinolin-8-yl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(benzyloxy)-N-(quinolin-8-yl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(benzyloxy)-N-(quinolin-8-yl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(benzyloxy)-N-(quinolin-8-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.